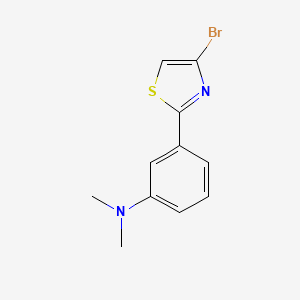

3-(4-bromothiazol-2-yl)-N,N-dimethylaniline

Description

Properties

IUPAC Name |

3-(4-bromo-1,3-thiazol-2-yl)-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c1-14(2)9-5-3-4-8(6-9)11-13-10(12)7-15-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHIDAJTCCNEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C2=NC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromothiazol-2-yl)-N,N-dimethylaniline typically involves the reaction of 4-bromothiazole with N,N-dimethylaniline under specific conditions. One common method is the nucleophilic substitution reaction where 4-bromothiazole is treated with N,N-dimethylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromothiazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

Substitution: Nucleophilic substitution reactions typically require a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated products or other reduced derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium Channel Inhibition

One of the notable applications of 3-(4-bromothiazol-2-yl)-N,N-dimethylaniline is its role as a sodium channel inhibitor. Compounds of similar structure have been investigated for their effectiveness in treating chronic pain conditions by targeting voltage-gated sodium channels, particularly Nav 1.7. These channels are implicated in various pain syndromes, including postherpetic neuralgia and diabetic neuropathy .

Case Study: Chronic Pain Treatment

- Objective: Evaluate the efficacy of sodium channel inhibitors.

- Methodology: Clinical trials involving patients with chronic pain.

- Findings: Compounds demonstrated significant pain relief compared to placebo, suggesting a promising therapeutic role for similar thiazole derivatives.

Antineoplastic Activity

Research indicates that derivatives of thiazole compounds exhibit cytotoxic effects against malignant cells. The compound has been linked to selective toxicity towards cancer cells while sparing normal cells, making it a candidate for anticancer therapies .

Data Table: Cytotoxicity Profile

| Compound | Cell Line Tested | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HL-60 (leukemia) | 15 | 5 |

| Similar Thiazole Derivative | HSC-2 (squamous carcinoma) | 20 | 4 |

Synthesis of Functional Materials

This compound is utilized in the synthesis of various functional materials, including polymers and dyes. Its unique chemical structure allows it to act as a building block for creating advanced materials used in electronics and photonics.

Case Study: Polymer Development

- Objective: Create new polymeric materials with enhanced properties.

- Methodology: Copolymerization with methacrylic acid derivatives.

- Results: The resulting copolymers exhibited improved thermal stability and electrical conductivity compared to traditional materials.

Reaction Intermediates

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex thiazole-based compounds. Its ability to undergo various chemical reactions makes it valuable in developing new pharmaceuticals and agrochemicals.

Data Table: Reaction Pathways

| Reaction Type | Product Obtained | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 4-Amino-thiazole derivative | 85 |

| Coupling Reactions | Aryl-thiazole azo compounds | 75 |

Mechanism of Action

The mechanism of action of 3-(4-bromothiazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromine substituent and the aniline moiety can also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-(4-Bromothiazol-2-yl)-N,N-dimethylaniline and Analogues

Reactivity and Metabolic Stability

- However, N,N-dimethylaniline itself undergoes pH-dependent demethylation via chloroperoxidase and cytochrome P-450, with optimal activity at pH 4.5–5.0 .

- Oxidation Susceptibility : The bromothiazole moiety may reduce susceptibility to oxidative metabolism compared to unsubstituted N,N-dimethylaniline, which is a substrate for both FMO (N-oxidation) and P-450 (N-dealkylation) enzymes .

Spectral and Physicochemical Properties

Table 2: UV-Vis and NMR Spectral Data Comparison

- The bromothiazole group in this compound likely shifts UV absorption compared to non-heterocyclic analogues, but experimental data are lacking .

Biological Activity

3-(4-bromothiazol-2-yl)-N,N-dimethylaniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, toxicity studies, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 1415564-87-2

- Molecular Formula : C11H11BrN2S

- Molecular Weight : 283.19 g/mol

The compound's biological activity is largely attributed to its structural features, particularly the presence of the bromothiazole moiety. Thiazole derivatives have been shown to exhibit a variety of biological activities, including antimicrobial and anticancer properties. The halogen atom (bromine) enhances the compound's binding affinity to specific biological targets due to halogen bonding interactions, which can significantly influence the electronic properties of the molecule .

Antimicrobial Activity

Research has indicated that thiazole derivatives can possess significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that those with bromine substitutions exhibited improved selectivity and binding affinity against amyloid-beta (Aβ) fibrils, a target implicated in Alzheimer's disease . The compound's ability to inhibit Aβ aggregation suggests potential applications in neurodegenerative disease treatment.

Cytotoxicity and Anticancer Activity

In vivo studies have demonstrated that compounds similar to this compound can induce cytotoxic effects in cancer cell lines. For instance, thiazole derivatives have been reported to inhibit cell proliferation and induce apoptosis in various cancer types through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Toxicological Studies

Toxicological assessments have highlighted the importance of evaluating the safety profile of this compound. Long-term exposure studies in animal models have shown that N,N-dimethylaniline derivatives can lead to hematological alterations such as methaemoglobinaemia and leukopenia. In chronic studies involving Fischer 344 rats, dose-dependent increases in splenic sarcomas were observed, emphasizing the need for careful consideration of dosage and exposure duration when evaluating therapeutic potentials .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of thiazole derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that certain derivatives could significantly reduce cell death and oxidative damage, suggesting a protective role against neurodegeneration .

- Antifungal Activity : The compound was evaluated for antifungal activity against several strains of filamentous fungi. Utilizing colorimetric methods such as MTT assays, it was determined that this compound exhibited promising antifungal properties, with minimum inhibitory concentrations (MICs) suggesting effective inhibition of fungal growth .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(4-bromothiazol-2-yl)-N,N-dimethylaniline, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between brominated thiazole derivatives and N,N-dimethylaniline precursors. Critical parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient coupling.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) under reflux conditions (~110–120°C) to enhance reaction kinetics.

- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, the dimethylamino group in N,N-dimethylaniline derivatives typically shows a singlet at ~2.9 ppm in ¹H NMR .

- X-ray diffraction : Single-crystal X-ray analysis provides unambiguous confirmation of molecular geometry, including bond angles and dihedral angles between the thiazole and aniline moieties .

- IR spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹ in the bromothiazole ring) .

Q. How can researchers assess the purity of this compound during synthesis?

- Answer :

- Chromatographic methods : HPLC or GC-MS with reference standards (e.g., N,N-dimethylaniline derivatives) resolves impurities. Retention times for related compounds are documented (e.g., N,N-dimethylaniline at 7.6 min under specific GC conditions) .

- Melting point analysis : Sharp melting points indicate purity, though the compound may exist as a liquid; derivatization into crystalline salts (e.g., hydrochloride) aids this assessment .

Advanced Research Questions

Q. What mechanistic insights can computational chemistry provide for this compound’s reactivity?

- Answer :

- DFT calculations : Using B3LYP/6-31G(d) basis sets, researchers model HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attack. For example, the electron-rich dimethylamino group directs regioselectivity in coupling reactions .

- Molecular electrostatic potential (MEP) maps : Visualize charge distribution, showing electron density localization on the thiazole’s sulfur atom, which influences catalytic or supramolecular interactions .

Q. How can researchers resolve contradictions in proposed reaction pathways involving bromothiazole-aniline derivatives?

- Answer :

- Kinetic isotope effects (KIE) : Deuterium labeling at reactive positions (e.g., C-H bonds) distinguishes radical vs. ionic mechanisms during thermolysis or coupling .

- Competitive quenching experiments : Stern-Volmer analysis using fluorescence quenching (e.g., with N,N-dimethylaniline as a quencher) identifies dominant pathways in photochemical reactions .

Q. What strategies are effective for studying the compound’s role in catalytic systems?

- Answer :

- Transient absorption spectroscopy : Monitors excited-state dynamics in photocatalysis, such as electron transfer between this compound and iridium complexes .

- Electrochemical analysis : Cyclic voltammetry (CV) measures redox potentials, correlating with catalytic activity in cross-coupling or C-H activation reactions .

Data Contradiction and Validation

Q. How should discrepancies in reported synthetic yields or byproduct profiles be addressed?

- Answer :

- Reproducibility trials : Replicating procedures under inert atmospheres (e.g., N₂ or Ar) minimizes oxidative byproducts, which are common in amine-containing systems .

- Byproduct identification : GC-MS or LC-HRMS characterizes unexpected products (e.g., benzyl derivatives from Stevens rearrangements, as seen in thermolysis studies of N,N-dimethylaniline derivatives) .

Q. What validation steps ensure computational models accurately predict experimental outcomes?

- Answer :

- Benchmarking : Compare calculated (DFT) and experimental NMR chemical shifts (¹³C and ¹H) to validate molecular geometries. Deviations >0.5 ppm may indicate incomplete basis sets or solvent effects .

- Solvent correction models : Incorporate PCM (Polarizable Continuum Model) in DFT calculations to account for solvent polarity’s impact on reaction energetics .

Safety and Handling

Q. What safety protocols are recommended for handling brominated thiazole-aniline derivatives?

- Answer :

- Toxicity assessment : While N,N-dimethylaniline has limited carcinogenicity evidence (IARC Group 3), bromothiazoles may release HBr under hydrolysis; use fume hoods and personal protective equipment (PPE) .

- Waste disposal : Neutralize halogenated byproducts with aqueous NaOH before disposal to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.